Oxytocin, glynh2(10)-

Description

Overview of Endogenous Oxytocin (B344502) Biosynthesis and Post-Translational Processing

The synthesis of oxytocin begins with the transcription and translation of the oxytocin-neurophysin I gene, which produces a precursor protein called prepro-oxytocin. nih.gov This precursor contains the sequence for oxytocin, as well as for its carrier protein, neurophysin I. nih.gov Within the endoplasmic reticulum and Golgi apparatus of hypothalamic neurons, prepro-oxytocin undergoes a series of post-translational modifications.

A critical step in this process is the enzymatic cleavage of the precursor. The biosynthesized precursor contains the oxytocin and neurophysin sequences linked by a Gly-Lys-Arg sequence. nih.gov Endoproteolytic cleavage at the dibasic Lys-Arg site, followed by the action of a carboxypeptidase B-like enzyme, removes the lysine (B10760008) and arginine residues. nih.gov This leaves a glycine-extended intermediate. The final and essential step is the amidation of the C-terminal glycine (B1666218) residue, a reaction catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM). nih.gov This enzymatic reaction converts the glycine-extended precursor into the biologically active, amidated oxytocin.

Defining Oxytocin, GlyNH2(10)- as a Specific Oxytocin-Glycine Precursor Intermediate

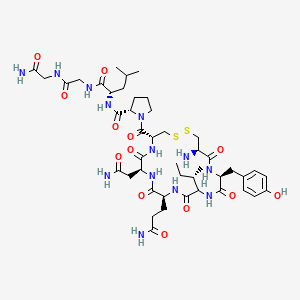

Oxytocin, glynh2(10)-, also known as oxytocin-glycine, represents a specific and crucial intermediate in the biosynthesis of mature oxytocin. It is the direct precursor to the final, active hormone. Its structure consists of the nine amino acids of oxytocin followed by a tenth glycine residue at the C-terminus. This glycine is the substrate for the alpha-amidating enzyme, PAM, which is responsible for the C-terminal amidation of many bioactive peptides. nih.gov The presence of this glycine extension renders the molecule inactive as a classical oxytocin receptor agonist, but it is an indispensable component of the biosynthetic pathway.

Rationale for Investigating Elongated Oxytocin Analogs and their Biological Relevance

The study of C-terminally elongated oxytocin analogs, such as Oxytocin, glynh2(10)-, and other synthetic variants, provides valuable insights into several aspects of oxytocin biology. Firstly, these analogs are instrumental in elucidating the mechanisms of post-translational processing, particularly the final amidation step. nih.gov By using these molecules as substrates, researchers can study the kinetics and regulation of the PAM enzyme.

Secondly, investigating how these elongated forms interact with the oxytocin receptor and its subtypes helps to define the structural requirements for receptor binding and activation. While oxytocin-glycine itself is not a potent agonist, other modifications to the oxytocin molecule have led to the development of analogs with altered selectivity and prolonged half-lives. oup.comnih.gov For instance, some analogs have been designed to be more selective for the oxytocin receptor over vasopressin receptors, which is beneficial for therapeutic applications. oup.com Furthermore, the development of long-acting oxytocin analogs holds promise for the treatment of various conditions, including obesity, diabetes, and social behavior disorders. oup.comacs.orgmdpi.com These investigations underscore the therapeutic potential that can be unlocked by understanding and modifying the structure of oxytocin and its precursors.

Structure

2D Structure

Properties

CAS No. |

21687-84-3 |

|---|---|

Molecular Formula |

C45H69N13O13S2 |

Molecular Weight |

1064.2 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H69N13O13S2/c1-5-23(4)37-44(70)52-27(12-13-33(47)60)40(66)54-30(17-34(48)61)41(67)56-31(21-73-72-20-26(46)38(64)53-29(42(68)57-37)16-24-8-10-25(59)11-9-24)45(71)58-14-6-7-32(58)43(69)55-28(15-22(2)3)39(65)51-19-36(63)50-18-35(49)62/h8-11,22-23,26-32,37,59H,5-7,12-21,46H2,1-4H3,(H2,47,60)(H2,48,61)(H2,49,62)(H,50,63)(H,51,65)(H,52,70)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)/t23-,26-,27-,28-,29-,30-,31-,32-,37?/m0/s1 |

InChI Key |

SJYQCRGUNFCHAU-RAXIIFOESA-N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Molecular Interactions and Receptor Pharmacology of Oxytocin, Glynh2 10 and Its Derivatives

Receptor Binding Affinity and Selectivity of Oxytocin (B344502) Precursor Intermediates

The interaction of oxytocin and its precursors with their receptors is a critical determinant of their biological activity. This section explores the binding affinity and selectivity of these compounds for oxytocin and vasopressin receptors.

Assessment of Affinity to Oxytocin Receptors (OTR) using Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for quantifying the affinity of ligands for their receptors. nih.gov These assays have been instrumental in characterizing the binding of oxytocin and its analogs to the oxytocin receptor (OTR). The affinity of a ligand is typically expressed as the dissociation constant (Kd), which represents the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Kd value indicates a higher binding affinity.

Studies have shown that oxytocin binds to the human OTR with high affinity, with Kd values generally in the low nanomolar range. researchgate.net For instance, a meta-analysis of OXT-OTR binding studies reported a mean Kd of 1.48 nM (SD 0.51 nM), with a range of 0.52-9.32 nM across different experiments and species. researchgate.net The presence of divalent cations like magnesium (Mg2+) can significantly increase the affinity of oxytocin for its receptor, with one study noting a 30-fold increase in the presence of 3 mM Mg2+. nih.gov

The development of synthetic oxytocin analogs has been a key area of research, aiming to improve properties such as stability and selectivity. For example, a DOTA-conjugated deamino derivative of Lys8-vasotocin (DOTA-dLVT) was found to bind to the OTR with an affinity comparable to that of endogenous oxytocin. nih.gov Another study on an OTR-selective agonist, carba-1-[trans-Hyp⁷,Leu(Me)⁸]dOT, reported a very high potency at the OTR with a value of 7.2 pM. researchgate.net

It is also important to consider that the cellular environment can influence binding affinity. For example, the presence of cholesterol has been shown to act as an allosteric modulator of the OTR, shifting it to a high-affinity state for both agonists and antagonists. nih.gov

Table 1: Binding Affinities of Oxytocin and its Analogs for the Oxytocin Receptor (OTR)

| Compound | Receptor | Cell Type/Tissue | Binding Affinity (Kd/Ki) | Reference |

|---|---|---|---|---|

| Oxytocin | Human OTR | Myometrial cells | 1.6 nM (Kd) | researchgate.net |

| Oxytocin | Human OTR | HEK293T cells | ~1 µM (maximum occupancy) | researchgate.net |

| Oxytocin | Wild-type OTR | HEK293 cells | 30-fold increase with 3 mM Mg2+ | nih.gov |

| DOTA-dLVT | Human OTR | - | Comparable to oxytocin | nih.gov |

| L-368,899 | Coyote OTR | - | 12 nM | nih.gov |

Comparative Analysis of Receptor Selectivity against Vasopressin Receptors (V1aR)

Due to the high structural similarity between oxytocin and arginine vasopressin (AVP), which differ by only two amino acids, and the significant homology between their receptors (OTR and vasopressin V1a receptor, V1aR), there is a considerable degree of cross-reactivity. nih.govnih.gov This cross-reactivity can lead to off-target effects, making receptor selectivity a crucial aspect of drug design.

In vitro receptor binding assays have demonstrated that while oxytocin is selective for the human OTR, this selectivity is not always maintained for AVP at the V1aR, or for either ligand at rat and mouse receptors. nih.gov AVP generally binds with higher affinity to V1aRs than oxytocin analogs. nih.gov For example, in cell lines expressing marmoset, macaque, or human V1aR, AVP was consistently more potent than oxytocin analogs. nih.gov

The development of selective OTR agonists aims to minimize activation of vasopressin receptors. For instance, the DOTA-dLVT analog showed a very good selectivity profile for the human OTR, with low affinity for the V1a, V1b, and V2 vasopressin receptor subtypes. nih.gov Similarly, the OTR-selective agonist carba-1-[trans-Hyp⁷,Leu(Me)⁸]dOT exhibited marked selectivity (>10,000-fold) over V1aR and V1bR. researchgate.net In contrast, the antagonist L-368,899 was found to be 40 times more selective for the coyote OTR than for the V1aR. nih.gov

Table 2: Selectivity of Oxytocin and its Analogs for OTR versus V1aR

| Compound | OTR Affinity/Potency | V1aR Affinity/Potency | Selectivity (OTR vs V1aR) | Reference |

|---|---|---|---|---|

| Oxytocin | High | Lower | Selective for human OTR | nih.gov |

| Arginine Vasopressin (AVP) | Lower | High | More potent at V1aR | nih.gov |

| DOTA-dLVT | High (comparable to OT) | Low | Very good selectivity for human OTR | nih.gov |

| Carba-1-[trans-Hyp⁷,Leu(Me)⁸]dOT | 7.2 pM (at OTR) | - | >10,000-fold over V1aR | researchgate.net |

| L-368,899 | 12 nM (at coyote OTR) | - | 40-fold more selective for OTR | nih.gov |

Structure-Activity Relationship (SAR) Studies of Oxytocin Analogs with C-Terminal Modifications

The structure of oxytocin, a nine-amino-acid peptide, has been extensively modified to understand the relationship between its chemical structure and biological activity. The C-terminal region, in particular, has been a focus of these structure-activity relationship (SAR) studies.

Elucidating the Role of C-Terminal Residues and Amide Groups in Receptor Interaction

The C-terminal glycinamide (B1583983) is essential for the biological activity of oxytocin. guidetopharmacology.org Studies on C-terminal fragments of vasopressin and oxytocin have highlighted the importance of this region for their effects. nih.gov The amide group at the C-terminus plays a critical role in receptor binding and activation. nih.gov

Modifications to the C-terminal tail can significantly impact receptor affinity and selectivity. For instance, replacing the labile disulfide bond with a more stable amide bond (lactam) and glycosylating the C-terminus has produced highly potent and selective glycopeptides for the OTR. nih.gov Furthermore, detailed SAR studies involving systematic amino acid substitutions have revealed that modifications at positions 7 and 8 of the oxytocin sequence are well-tolerated and can improve receptor selectivity. researchgate.net Specifically, the introduction of trans-4-hydroxyproline at position 7 and γ-methylleucine at position 8 was shown to be highly effective in enhancing selectivity for the OTR without compromising potency. researchgate.net

The acyclic peptide portion of oxytocin, Pro-Leu-Gly-NH2, appears to remain conformationally stable even with changes in the protonation state of the N-terminal amino group, suggesting its distinct role in receptor interaction. acs.org

Impact of Conformational Changes on Ligand-Receptor Binding

The three-dimensional conformation of oxytocin and its analogs is a key determinant of their ability to bind to and activate the OTR. The cyclic structure of oxytocin, formed by a disulfide bridge between cysteine residues at positions 1 and 6, creates a specific β-turn structure that is important for receptor recognition. nih.gov

Replacing the disulfide bond with a lactam bridge can stabilize the molecule while largely retaining the essential β-turn structure and intramolecular hydrogen bonds. nih.gov Even slight increases in the lactam ring size can afford more flexibility without disrupting the critical secondary structure. nih.gov

Computational studies have suggested that a cis/trans conformational change in the peptide backbone may be crucial for oxytocin receptor binding and activation, with the cis conformation potentially not leading to antagonistic activity. acs.org The conformation of the three-residue C-terminal tail of vasopressin has been shown to significantly affect its binding affinity to the V1a receptor, with solvent-exposed and more flexible conformations exhibiting enhanced affinity. researchgate.net This highlights the dynamic nature of ligand-receptor interactions and the importance of conformational selection.

The binding of ligands can also induce conformational changes in the receptor itself. Studies on the OTR have shown that cholesterol can induce a more compact receptor state, suggesting that the lipid environment can allosterically modulate receptor conformation and ligand binding. nih.gov

Mechanisms of Receptor Activation and Intracellular Signaling Pathways

The binding of oxytocin to its receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events that lead to a physiological response. physiology.orgnih.gov The OTR can couple to different G proteins, primarily Gαq and Gαi, leading to the activation of multiple signaling pathways. physiology.orgphysiology.orgunibe.ch

Upon agonist binding, the OTR activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). creative-diagnostics.com IP3 triggers the release of calcium from intracellular stores, such as the endoplasmic and sarcoplasmic reticulum. creative-diagnostics.com This increase in intracellular calcium is a key event in many of oxytocin's effects, including uterine muscle contraction. nih.govcreative-diagnostics.com

The OTR also activates other signaling cascades, including the mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and calcium/calmodulin-dependent protein kinase (CaMK) pathways. physiology.orgphysiology.orgunibe.ch These pathways converge on transcription factors like CREB and MEF-2, influencing gene expression and cellular responses such as neurite outgrowth and cell viability. physiology.orgphysiology.orgunibe.ch

Furthermore, oxytocin can modulate ion channel activity. It can inhibit Kir7.1 potassium channels, leading to plasma membrane depolarization and calcium entry through voltage-dependent calcium channels. nih.gov It can also activate non-selective cation channels, causing an inward current that depolarizes the cell membrane and triggers action potentials and muscle contractions. creative-diagnostics.com

Interestingly, the binding of metal ions like Cu(II) and Zn(II) to oxytocin can alter its structure and attenuate the activation of the MAPK pathway upon receptor binding, suggesting another layer of regulation in oxytocin signaling. rsc.orgrsc.org

G Protein Coupling and Downstream Signaling Cascade Activation

The binding of oxytocin to its receptor initiates a cascade of intracellular events, primarily through the coupling to Gαq/11 proteins. nih.gov This activation of Gαq/11 stimulates phospholipase C-beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This canonical pathway is central to the physiological effects of oxytocin, such as uterine contractions. nih.gov

Modifications at the C-terminal glycinamide can profoundly impact the efficacy of an analog to activate this signaling pathway. Research on various C-terminally modified oxytocin analogs provides insights into how these changes affect G protein coupling and downstream signaling, such as inositol phosphate (B84403) (IP) accumulation, a measure of PLCβ activity.

For instance, the replacement of the C-terminal glycinamide with other residues or modifications can lead to a spectrum of activities from full agonism to partial agonism and even antagonism. The data in the table below summarizes the effects of various C-terminal modifications on oxytocin receptor-mediated signaling pathways.

| Compound/Analog | Modification | Effect on G Protein Coupling/Downstream Signaling | Reference |

| Oxytocin (OT) | None (Native Peptide) | Full agonist, robustly stimulates IP1 accumulation via Gαq/11 coupling and PLCβ activation. | nih.gov |

| [des-9-glycinamide]oxytocin | Deletion of the C-terminal glycinamide. | Weak agonist in rat uterotonic assays, suggesting reduced efficacy in activating the Gαq/11-PLCβ pathway. | nih.gov |

| [9-alpha-aminoacetonitrile]oxytocin | Replacement of the glycinamide carboxamide with a nitrile group. | Exhibits extremely high uterine activity, even greater than oxytocin, indicating potent agonism and efficient G protein coupling. | nih.gov |

| Atosiban (B549348) | Modifications at positions 1, 2, 4, and 8, and replacement of the C-terminal glycinamide with an ethylamine (B1201723) group on a D-ornithine. | Competitive antagonist of the oxytocin receptor, blocks oxytocin-induced Gαq/11 activation and subsequent IP accumulation. | nih.gov |

Interactive Data Table: Effects of C-Terminal Modifications on Oxytocin Receptor Signaling

| Analog | Modification at Position 9 | Receptor Activity | Impact on PLCβ Pathway |

| Oxytocin | Glycinamide | Full Agonist | Strong stimulation of IP1 accumulation |

| [des-9-glycinamide]oxytocin | Deletion | Weak Agonist | Weak stimulation of IP1 accumulation |

| [9-alpha-aminoacetonitrile]oxytocin | α-aminoacetonitrile | Potent Agonist | Potent stimulation of IP1 accumulation |

| Atosiban | D-Ornithine (with other modifications) | Antagonist | Inhibition of IP1 accumulation |

Investigation of Allosteric Modulation of Oxytocin Receptor Function by Precursor Analogs

Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site where the endogenous ligand binds. These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), enhancing, inhibiting, or not affecting the affinity and/or efficacy of the orthosteric ligand, respectively.

The concept of precursor analogs of oxytocin acting as allosteric modulators is an intriguing area of research. The biosynthesis of oxytocin involves the enzymatic processing of a larger precursor protein. wikipedia.org This process includes the C-terminal amidation of a glycine-extended precursor by peptidylglycine alpha-amidating monooxygenase (PAM). acs.org It is plausible that incompletely processed precursors or synthetic analogs mimicking these precursors could interact with the oxytocin receptor at an allosteric site.

While direct evidence for allosteric modulation by "Oxytocin, glynh2(10)-" precursor analogs is limited, studies on oxytocin's interaction with other receptor systems provide a framework for this possibility. For example, oxytocin itself has been shown to act as a positive allosteric modulator of the μ-opioid receptor and the κ-opioid receptor. mdpi.com This demonstrates the capacity of the oxytocin peptide structure to engage in allosteric interactions.

Research into C-terminally extended (C-TEx) caged oxytocin analogs offers further insight. acs.org In these studies, the C-terminus of oxytocin is extended with a photocleavable peptide. While designed for controlled release, the C-TEx-caged peptides themselves exhibit greatly reduced activity at the oxytocin receptor, suggesting that the C-terminal extension can interfere with proper binding and activation, potentially through interactions that could be allosteric in nature. acs.org

The table below summarizes the known allosteric modulatory roles related to oxytocin, providing a basis for hypothesizing similar roles for precursor analogs.

| Modulator | Target Receptor | Type of Modulation | Effect | Reference |

| Oxytocin | μ-Opioid Receptor | Positive Allosteric Modulator (PAM) | Enhances the signaling of the endogenous opioid ligand. | mdpi.com |

| Oxytocin | κ-Opioid Receptor | Positive Allosteric Modulator (PAM) | Enhances the signaling of the endogenous opioid ligand. | mdpi.com |

| C-TEx-caged oxytocin | Oxytocin Receptor | Not explicitly allosteric, but demonstrates that C-terminal extensions can significantly reduce receptor activity. | Greatly reduced activity at the oxytocin receptor. | acs.org |

Interactive Data Table: Allosteric Modulation Involving Oxytocin

| Modulating Compound | Receptor System | Modulatory Effect | Functional Outcome |

| Oxytocin | μ-Opioid Receptor | Positive | Potentiation of opioid signaling |

| Oxytocin | κ-Opioid Receptor | Positive | Potentiation of opioid signaling |

| C-TEx-caged oxytocin | Oxytocin Receptor | Inhibitory (functional) | Reduced receptor activation |

Further investigation is required to definitively characterize whether precursor analogs of oxytocin, such as a conceptual "Oxytocin, glynh2(10)-" with a modified C-terminus, can act as allosteric modulators of the oxytocin receptor. Such findings would open new avenues for the development of finely-tuned therapeutic agents targeting the oxytocinergic system.

Biological Roles and Preclinical Investigations of Oxytocin, Glynh2 10 in Animal Models

The Role of Oxytocin (B344502), GlyNH2(10)- as a Circulating Precursor Intermediate

Oxytocin, GlyNH2(10)-, more commonly referred to as oxytocin-glycine (OXT-G), is recognized as a key circulating precursor intermediate in the biosynthesis of the mature oxytocin (OXT) nonapeptide. OXT is synthesized as a larger preprohormone which undergoes a series of enzymatic processing steps. The final step in the maturation of OXT is the amidation of the C-terminal glycine (B1666218) residue, a reaction catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). OXT-G is the direct substrate for this crucial amidation reaction.

While initially considered to be merely a transient intracellular intermediate, studies have demonstrated that OXT-G can be found circulating in the plasma of both humans and rhesus monkeys. nih.gov This suggests that not all OXT-G is immediately converted to mature OXT within the neurosecretory granules and that it can be released into the bloodstream. The presence of this precursor in circulation indicates a potential for peripheral tissues to be exposed to and potentially interact with this extended form of oxytocin. The co-release of OXT-G with the oxytocin neurophysin further supports the idea that it originates from the same partially processed precursor as mature oxytocin. nih.gov The detection of OXT-G in plasma points to a heterogeneity in the post-translational processing of the oxytocin prohormone, where the cleavage and amidation process may not always be fully completed before release. nih.gov

In Vivo Studies on the Release and Metabolism of Oxytocin Precursor Intermediates

In vivo investigations have shed light on the dynamics of oxytocin precursor release and metabolism, revealing that these processes are subject to physiological regulation. The presence of OXT-G in the circulation is not static and can be influenced by various factors, highlighting a regulated release mechanism for this precursor intermediate.

Influence of Endocrine Factors (e.g., Estrogen) on Precursor Levels and Processing

A significant endocrine factor influencing the levels of circulating oxytocin precursors is estrogen. Research has shown that the administration of estrogen to men and rhesus monkeys leads to an increase in the plasma concentration of an oxytocin-like peptide, which was subsequently identified as OXT-G. nih.gov This finding suggests that estrogen can modulate the post-translational processing of the oxytocin prohormone, favoring the release of the glycine-extended precursor.

This estrogen-induced release of OXT-G points towards a potential physiological role for this precursor, particularly in states of high estrogen, such as during certain phases of the reproductive cycle or pregnancy. The observation that estrogen stimulates the release of OXT-G suggests a mechanism by which the oxytocinergic system can be finely tuned, potentially leading to different physiological or behavioral outcomes compared to the release of mature oxytocin alone. The incomplete processing of the prohormone under estrogenic influence suggests a more complex regulation of the oxytocin system than previously understood. nih.gov

Preclinical Assessment of Oxytocin, GlyNH2(10)- and Related Analogs in Animal Models

Direct preclinical assessment of the neurobehavioral effects of Oxytocin, GlyNH2(10)- (OXT-G) is limited in the scientific literature. Much of the understanding of the behavioral implications of engaging the oxytocin receptor system comes from studies on oxytocin itself and its synthetic analogs, such as carbetocin (B549339). Carbetocin is a long-acting analog of oxytocin with a longer half-life, making it a valuable tool for investigating the sustained effects of oxytocin receptor activation. The findings from studies on these related compounds provide a framework for postulating the potential roles of OXT-G.

Neurobehavioral Efficacy in Models of Social Behavior and Recognition

The oxytocin system is fundamentally involved in regulating social behaviors, including social recognition and bonding. Animal models of autism spectrum disorder (ASD) and social defeat have been instrumental in elucidating this role. For instance, in mouse models of ASD, such as those with mutations in genes like Cntnap2, administration of oxytocin can rescue social deficits. youtube.com Similarly, activating endogenous oxytocin neurons can improve social behavior. youtube.com

While direct evidence for OXT-G is scarce, studies on carbetocin suggest that sustained oxytocin receptor agonism can modulate social behavior. The ability of oxytocin to facilitate social recognition is well-documented in rodents. It is believed to act in brain regions like the medial amygdala to enhance the formation of social memories. Given that OXT-G is a precursor to oxytocin, its potential conversion to the active peptide in the brain could contribute to these pro-social effects.

Table 1: Effects of Oxytocin and its Analogs on Social Behavior in Animal Models

| Compound | Animal Model | Behavioral Paradigm | Observed Effect | Reference |

|---|---|---|---|---|

| Oxytocin | Cntnap2 knockout mice (autism model) | Social interaction test | Improved social deficits | youtube.com |

| Oxytocin | Rats | Social preference test | Increased social preference | nih.gov |

| Oxytocin | Mice | Social recognition task | Facilitated social recognition |

Effects on Anxiety-Like and Stress-Related Behaviors

The oxytocin system is a critical modulator of anxiety and the stress response. Preclinical studies using various animal models have demonstrated the anxiolytic-like effects of oxytocin. For instance, oxytocin administration can reduce anxiety-like behaviors in paradigms such as the elevated plus-maze and the open-field test.

Studies with the long-acting oxytocin analog, carbetocin, have provided further evidence for the role of sustained oxytocin receptor activation in reducing anxiety. In one study, carbetocin was shown to decrease anxiety-like behavior in the elevated plus-maze test in rodents. Another study directly compared the effects of oxytocin and carbetocin in the open-field test in rats. nih.gov While oxytocin at a low dose increased locomotion, suggesting an anxiolytic effect, a higher dose reduced both locomotion and rearing. nih.gov In contrast, carbetocin either had no effect or increased horizontal activity, also indicative of anxiolytic-like properties. nih.gov These effects of both peptides that suggest a reduction in anxiety were blocked by oxytocin receptor antagonists. nih.gov

Table 2: Effects of Oxytocin and Carbetocin on Anxiety-Like Behaviors in Animal Models

| Compound | Animal Model | Behavioral Paradigm | Observed Effect | Reference |

|---|---|---|---|---|

| Oxytocin | Rats | Open-field test | Increased locomotion (low dose), indicating anxiety attenuation | nih.gov |

| Carbetocin | Rodents | Elevated plus-maze | Reduced anxiety-like behaviors | |

| Carbetocin | Rats | Open-field test | Increased horizontal activity, indicating anxiolytic-like action | nih.gov |

Modulation of Repetitive Behaviors and Sensorimotor Gating Deficits

Repetitive behaviors and deficits in sensorimotor gating are characteristic features of certain neuropsychiatric disorders, including ASD and schizophrenia. The oxytocin system has been implicated in the modulation of these behaviors. For instance, studies have investigated the effects of oxytocin on prepulse inhibition (PPI) of the startle reflex, a measure of sensorimotor gating.

A notable difference in the behavioral effects of oxytocin and carbetocin was observed in grooming behavior in rats. nih.gov Oxytocin administration led to a significant increase in grooming, a repetitive behavior, whereas carbetocin did not have this effect. nih.gov This enhanced grooming induced by oxytocin was completely blocked by oxytocin receptor antagonists. nih.gov This differential effect on a repetitive behavior suggests that the sustained action of carbetocin may not engage the same downstream pathways as acute oxytocin administration, or that it may have a different receptor interaction profile that does not promote this specific behavior. The lack of direct studies on OXT-G in this domain means its potential role remains speculative and would likely depend on its conversion to mature oxytocin and the subsequent receptor activation dynamics.

Pharmacokinetic and Pharmacodynamic Characterization of Oxytocin Analogs in Preclinical Models

The therapeutic potential of oxytocin analogs is largely defined by their behavior within biological systems. Preclinical studies in animal models are essential for characterizing their absorption, distribution, metabolism, and excretion (ADME), as well as their mechanism and duration of action. These investigations provide the foundational data for comparing novel analogs to endogenous oxytocin.

While oxytocin is well-known for its peripheral roles, its central effects on behavior are a significant area of research. A major challenge for peptide-based therapeutics is their limited ability to cross the blood-brain barrier (BBB). Preclinical studies have sought to determine if systemically administered oxytocin analogs can exert effects on the central nervous system (CNS).

Indirect evidence from behavioral studies in rats suggests that some oxytocin analogs may penetrate the BBB. For instance, intraperitoneally administered oxytocin and its long-acting analog, carbetocin, produced distinct behavioral changes. Oxytocin was found to enhance grooming behavior, an effect not seen with carbetocin. nih.gov However, both peptides induced anxiolytic-like effects, such as increased locomotion and exploration, which could be blocked by oxytocin receptor antagonists. nih.gov These findings imply that the compounds reached central targets to modulate these behaviors. nih.gov

Further research into sensorimotor gating, a CNS process, showed that systemically administered oxytocin could reverse induced deficits in rats, supporting its potential for central action. nih.gov In contrast, carbetocin did not show a significant effect in this specific paradigm, suggesting that different analogs may have varying degrees of CNS penetrance or interact with central pathways differently. nih.gov

The neuroanatomical basis for these potential central effects lies in the distribution of oxytocin receptors (OTR) in the brain. Autoradiography studies have mapped OTR binding sites in the brains of multiple species, including rodents, rabbits, and non-human primates. nih.govnih.gov In rodents, OTRs are concentrated in regions associated with olfactory processing and maternal behavior, while in primates, they are more prominent in areas linked to visual processing and attention. nih.gov The presence of these receptors in brain regions that govern social and emotional behaviors provides a clear target for any analogs that can successfully cross the BBB.

Table 1: Preclinical Behavioral Effects of Systemically Administered Oxytocin and Carbetocin in Rats

| Compound | Behavioral Test | Observed Effect | Implication for Brain Penetrance | Reference |

| Oxytocin | Open-field | Increased grooming; altered locomotion | CNS action to modulate behavior | nih.gov |

| Prepulse Inhibition (PPI) | Reversed deficits in sensorimotor gating | Antipsychotic-like central effects | nih.gov | |

| Carbetocin | Open-field | No effect on grooming; increased locomotion | CNS action to modulate anxiety-like behavior | nih.gov |

| Prepulse Inhibition (PPI) | No significant effect on sensorimotor gating | Different central profile compared to oxytocin | nih.gov |

A key objective in developing oxytocin analogs has been to improve upon the short duration of action and metabolic fragility of the endogenous hormone. Preclinical pharmacokinetic studies have been instrumental in characterizing these properties.

Endogenous oxytocin has a very short half-life, estimated to be between 1 and 6 minutes, and is rapidly cleared from plasma by the liver and kidneys. unfpa.orgdrugbank.com This necessitates continuous infusion for sustained clinical effects.

In contrast, the analog carbetocin was designed for a longer duration of action. In preclinical models, it has demonstrated a significantly longer half-life of approximately 40 minutes, which is 4 to 10 times longer than that of oxytocin. nih.gov This prolonged activity is a key feature, allowing a single administration to produce a sustained uterotonic response. nih.govtga.gov.au Carbetocin is eliminated primarily through non-renal routes. tga.gov.au A significant advancement has been the development of a heat-stable formulation of carbetocin, which, unlike oxytocin that requires refrigeration, maintains its potency for at least three years under standard conditions (30°C) and for shorter durations at elevated temperatures. nih.gov

Atosiban (B549348) , an oxytocin receptor antagonist, also has a relatively short duration of action. Pharmacokinetic studies have determined it has an initial half-life of approximately 0.21 hours (12.6 minutes) and a terminal half-life of 1.7 hours. drugbank.com In dairy cow models, its half-life was measured at 18 minutes. cambridge.org

Table 2: Comparative Pharmacokinetic Parameters of Oxytocin and its Analogs in Preclinical and Clinical Settings

| Compound | Type | Half-Life | Onset of Action (IV) | Duration of Action | Key Metabolic Feature | References |

| Oxytocin | Agonist | 1–6 minutes | ~1 minute | Short; requires infusion | Rapidly cleared by liver and kidneys; requires refrigeration. | unfpa.orgdrugbank.comnih.gov |

| Carbetocin | Agonist | ~40 minutes | ~2 minutes | Prolonged (hours) | Longer-acting; heat-stable formulation available. | unfpa.orgnih.govtga.gov.au |

| Atosiban | Antagonist | ~13-102 minutes | N/A (Antagonist) | Short | Rapidly cleared. | drugbank.comcambridge.org |

Comparative Efficacy Studies with Endogenous Oxytocin and Established Analogs (e.g., Carbetocin, Atosiban)

Preclinical studies comparing the efficacy of oxytocin analogs to the native hormone or other analogs are fundamental to establishing their therapeutic utility. These studies often use animal models to measure physiological responses, such as uterine contractility or behavioral changes.

In early postpartum dairy cows, the uterotonic effects of a single treatment with carbetocin were compared to oxytocin . The study found that both compounds elicited similar significant short-term effects on uterine contraction frequency. nih.gov The effects peaked within the first hour and returned to baseline levels by the third hour, with no significant differences in long-term effects observed between the groups. nih.gov This suggests that in this model, carbetocin provides a comparable initial uterotonic response to oxytocin. nih.gov

In the context of tocolysis (halting premature labor), the oxytocin antagonist atosiban has been evaluated in non-human primate models. In one study using cynomolgus monkeys, atosiban's efficacy in inhibiting oxytocin-induced uterine contractions was compared to another antagonist, barusiban (B1609675). oup.comresearchgate.net The results indicated that barusiban was more potent and had a longer duration of action than atosiban in this model, highlighting the ongoing effort to develop more effective oxytocin receptor antagonists. oup.comresearchgate.net Atosiban functions as a competitive antagonist at both oxytocin and vasopressin V1a receptors, inhibiting the signaling cascade that leads to myometrial contractions. drugbank.comnih.govwikipedia.org

Beyond uterine effects, comparative studies in rats have revealed differences in the central effects of oxytocin and carbetocin. As noted previously, oxytocin and carbetocin have distinct behavioral profiles related to grooming and anxiety-like behaviors, and differing effects on sensorimotor gating, underscoring that structural modifications to the oxytocin molecule can lead to functionally different outcomes in the CNS. nih.govnih.gov

Table 3: Summary of Comparative Efficacy Findings in Preclinical Models

| Comparison | Animal Model | Efficacy Endpoint | Finding | Reference |

| Carbetocin vs. Oxytocin | Dairy Cow | Uterine Contractility | Both elicited similar short-term uterotonic effects. | nih.gov |

| Carbetocin vs. Oxytocin | Rat | Behavior (Open-field) | Both showed anxiolytic-like effects; Oxytocin uniquely increased grooming. | nih.gov |

| Atosiban vs. Barusiban | Cynomolgus Monkey | Inhibition of Uterine Contractions | Barusiban was more potent and had a longer duration of action than atosiban. | oup.comresearchgate.net |

Neurobiological and Physiological Modulations by Oxytocin, Glynh2 10 Analogs

Central Nervous System Distribution and Expression of Oxytocin (B344502) Receptors

The diverse effects of oxytocin and its analogs are mediated by the oxytocin receptor (OTR), a G protein-coupled receptor. The distribution and density of OTRs throughout the central nervous system (CNS) are critical determinants of their functional outcomes. While research on specific analogs like Oxytocin, GlyNH2(10)- is part of a broader investigation into the oxytocinergic system, the foundational knowledge of OTR distribution comes from studies using oxytocin and various radiolabeled ligands.

Oxytocin receptors are expressed in numerous brain regions, though generally at low levels, which has presented methodological challenges in their precise mapping. physiology.org Despite this, studies utilizing techniques such as receptor autoradiography and OTR-reporter mouse models have identified consistent patterns of expression in key areas integral to emotion, reward, and social cognition. physiology.org

The hypothalamus , particularly the paraventricular nucleus (PVN) and supraoptic nucleus (SON), is a primary site for oxytocin synthesis and also contains OTRs. researchgate.netnih.gov This allows for autoregulation of oxytocin neuron activity. The amygdala , a critical hub for processing fear and social-emotional information, shows significant OTR expression in its central, medial, and basolateral nuclei. physiology.orgnih.gov This distribution is fundamental to oxytocin's role in modulating anxiety and social recognition. nih.gov The nucleus accumbens , a core component of the brain's reward circuitry, also expresses OTRs, which is crucial for the rewarding aspects of social bonding. physiology.orgpsychologytoday.com

Other notable areas with OTR expression include the hippocampus, bed nucleus of the stria terminalis (BNST), medial preoptic area, ventromedial hypothalamus, and olfactory bulb. physiology.org The specific density of these receptors can vary between species and even between individuals, influencing behavioral diversity. nih.gov

Interactive Table: OTR Distribution in Key Brain Regions of the Rodent CNS

| Brain Region | Primary Function(s) | OTR Expression Status | Relevant Findings |

| Hypothalamus (PVN, SON) | Hormone synthesis, stress regulation, social behavior | Present | Site of oxytocin synthesis and autoregulation via local OTRs. researchgate.netnih.gov |

| Amygdala (Central, Medial, Basolateral) | Emotion, fear processing, social memory | Present | OTRs in these nuclei are implicated in reducing fear and modulating social recognition. physiology.orgnih.gov |

| Nucleus Accumbens | Reward, motivation, addiction | Present | OTRs are essential for the rewarding properties of social interaction and pair bonding. physiology.orgpsychologytoday.comnih.gov |

| Bed Nucleus of the Stria Terminalis (BNST) | Anxiety, stress response | Present | Part of the extended amygdala, OTRs here contribute to anxiolytic effects. physiology.org |

| Hippocampus | Learning, memory, stress regulation | Present | OTRs influence synaptic plasticity and modulate local inhibitory circuits. nih.gov |

Interactions with Other Neurotransmitter Systems and Their Pathways (e.g., Serotonin)

The effects of the oxytocinergic system are not executed in isolation but through complex interactions with classical neurotransmitter systems. The interplay between oxytocin and serotonin (B10506) (5-HT) is particularly significant for the regulation of mood, stress coping, and social behaviors. royalsocietypublishing.orgnih.gov

Research in nonhuman primates has demonstrated that oxytocin administration can influence the serotonin system in at least two ways: by directly provoking the release of serotonin in key limbic areas and by increasing the availability of serotonin 1A receptors (5-HT₁ₐR). jneurosci.org This dual action suggests that oxytocin can amplify serotonergic signaling in regions like the amygdala. jneurosci.org Studies have shown that oxytocin's ability to promote social reward is dependent on this coordinated activity with the serotonin system in the nucleus accumbens. psychologytoday.com Oxytocin receptors have been located on nerve terminals originating from the dorsal raphe nucleus, a major source of serotonin, which project to the nucleus accumbens. psychologytoday.com Activation of these OTRs triggers serotonin release, which in turn modulates the reward circuitry. psychologytoday.com

Furthermore, immunofluorescent studies have revealed a high degree of anatomical overlap between serotonin transporter (SERT)-labeled fibers and oxytocin-containing cells in the hypothalamus of primates, providing a structural basis for their functional interaction. researchgate.net This close relationship suggests that some therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) might be partially mediated through the release of oxytocin. researchgate.net

Interactive Table: Summary of Oxytocin-Serotonin Interactions

| Interaction Type | Mechanism | Brain Region(s) | Behavioral Relevance |

| Serotonin Release | Oxytocin administration provokes serotonin release. jneurosci.org | Nucleus Accumbens, Amygdala, Insula psychologytoday.comjneurosci.org | Social reward, mood regulation. psychologytoday.com |

| Receptor Modulation | Oxytocin increases the availability of 5-HT₁ₐ receptors. jneurosci.org | Limbic Areas (e.g., Amygdala) jneurosci.org | Potential enhancement of serotonergic neurotransmission. |

| Anatomical Overlap | High co-localization of oxytocin neurons and serotonin transporter (SERT) fibers. researchgate.net | Hypothalamus (PVN, SON) researchgate.net | Provides the neuroanatomical substrate for functional interplay. |

| Behavioral Regulation | Coordinated activity is crucial for specific components of maternal behavior and stress coping. royalsocietypublishing.orgnih.gov | Central Nervous System | Maternal care, anxiety regulation, social behavior. nih.gov |

Influence on Neural Plasticity, Synaptic Transmission, and Circuitry

Oxytocin and its analogs act as potent neuromodulators, capable of inducing lasting changes in neural circuitry through effects on synaptic plasticity and transmission. nih.gov A consistent finding across numerous studies is that oxytocin enhances neuronal excitability and facilitates synaptic plasticity, although the precise mechanisms can differ depending on the specific brain region and neuron type. nih.gov

Oxytocin can bidirectionally modulate synaptic transmission. For instance, in the hippocampus, the oxytocin receptor agonist [Thr4,Gly7]-oxytocin enhances inhibitory synaptic transmission by exciting a specific population of GABAergic interneurons located near pyramidal cells. nih.gov Conversely, in the spinal cord, OTR activation facilitates excitatory glutamatergic synaptic transmission. nih.gov In the supraoptic nucleus, dendritically released oxytocin can decrease excitatory transmission by inhibiting presynaptic glutamate (B1630785) release, a form of local negative feedback. nih.gov

These actions on synaptic strength and balance between excitation and inhibition are fundamental to neural plasticity. By increasing the salience of specific sensory inputs during social encounters, oxytocin can gate or enable long-term changes in synaptic connections, thereby encoding social memories and shaping future social behaviors. nih.gov

Modulation of Neuroendocrine Axes and Stress Responses (e.g., Hypothalamic-Pituitary-Adrenal axis)

A well-documented function of the central oxytocinergic system is its potent inhibitory modulation of the primary stress-response system, the Hypothalamic-Pituitary-Adrenal (HPA) axis. researchgate.netnih.gov Oxytocin acts as a natural buffer against stress, attenuating the HPA axis response at multiple levels. frontiersin.org

Oxytocin exerts its anti-stress effects through several mechanisms:

Inhibition of CRH Release: Oxytocin released within the PVN acts on OTRs to inhibit the release of corticotropin-releasing hormone (CRH) from parvocellular neurons. nih.govfrontiersin.org It can achieve this by down-regulating the expression of the gene that transcribes CRH. nih.gov

Inhibition of ACTH Secretion: Oxytocin can act at the level of the anterior pituitary to inhibit the secretion of adrenocorticotropic hormone (ACTH). frontiersin.org

Direct Adrenal Action: There is evidence to suggest that oxytocin may also act directly at the adrenal glands to decrease the release of cortisol. frontiersin.org

The anxiolytic effects of oxytocin are also mediated by its actions in limbic regions that regulate the HPA axis, such as the amygdala. nih.gov Oxytocin released within the amygdala can reduce fear reactivity, thereby decreasing a major psychogenic driver of the HPA axis. nih.gov This comprehensive regulation highlights the role of the oxytocin system as a key counter-regulatory system to the neuroendocrine stress response.

Peripheral Oxytocin Receptor Distribution and Associated Physiological Effects in Animal Models

Beyond the CNS, OTRs are widely distributed in peripheral tissues, mediating a range of physiological processes. Studies in animal models, particularly neonatal mice, have been crucial for mapping these peripheral receptors and understanding their roles, excluding clinical applications.

Using receptor autoradiography with the OTR-selective ligand [¹²⁵I]-OVTA, researchers have identified specific OTR binding in neonatal mice. nih.govplos.org These studies, which confirm specificity by comparing wild-type mice to OTR knockout mice, have revealed the presence of receptors in unexpected locations. nih.govplos.org

Key peripheral sites of OTR expression in neonatal mouse models include:

The oronasal cavity and olfactory epithelium nih.govfrontiersin.org

The ciliary bodies of the eye frontiersin.org

The adrenal gland nih.govplos.org

The anogenital region nih.govplos.org

The spinal cord and dorsal root ganglia researchgate.net

The presence of OTRs in these diverse tissues suggests roles for oxytocin in sensory processing, development, and nociception. nih.govresearchgate.net Cross-species comparisons, for example between mice and prairie voles, show that while there are some conserved patterns of OTR binding (e.g., in the eye and anogenital area), there are also significant species-specific differences, indicating divergent physiological roles. frontiersin.org

One of the most well-established peripheral actions of oxytocin is the stimulation of uterine smooth muscle contractions (myometrium), a critical process for parturition. nih.gov Animal models have been instrumental in elucidating the mechanisms of this action.

The responsiveness of the uterus to oxytocin is dramatically upregulated towards the end of gestation due to a significant increase in the expression of myometrial OTRs. glowm.com The binding of oxytocin or its agonists to these receptors initiates a signaling cascade that increases intracellular calcium concentrations, promotes the phosphorylation of myosin light chains, and stimulates the local production of prostaglandins, all of which are powerful drivers of uterine contractions. nih.govglowm.com

Studies on isolated uterine tissue from mice and other animals have been used to test the potency and efficacy of novel oxytocin analogs. For example, the analogs N-(p-fluorobenzyl) glycine (B1666218) (FBOT) and N-(3-hydroxypropyl) glycine (HPOT) were found to be highly potent agonists in both human and virgin mouse uterine tissue, demonstrating stronger effects than native oxytocin in some measures. plos.org Such ex vivo models allow for detailed characterization of the contractile response and are essential for understanding the structure-activity relationships of new oxytocinergic compounds. plos.org Furthermore, research in mice has shown that the interplay between oxytocin signaling and ion channels, such as the KCa2.3 potassium channel, provides a feedback mechanism that helps regulate the intensity and frequency of uterine contractions. nih.gov

Exploration of Other Peripheral Receptor Locations (e.g., Kidney, Heart, Thymus)

Beyond the more extensively studied reproductive and central nervous system effects, oxytocin (OXT) and its analogs exert significant influence on various peripheral tissues through interactions with their respective receptors. The presence and functional activity of oxytocin receptors (OTR) have been identified in the kidney, heart, and thymus, suggesting a broader physiological role for this peptide system. Research into C-terminally modified analogs, such as those with a glycinamide (B1583983) extension, has revealed nuanced and sometimes contrasting effects compared to native oxytocin, highlighting the potential for targeted therapeutic applications.

Kidney

Oxytocin receptors are present in the kidney, where they contribute to the regulation of water and electrolyte balance. The effects of oxytocin analogs in the kidney can differ significantly from those of oxytocin itself, indicating distinct receptor interactions and downstream signaling pathways.

One key area of research has focused on C-terminally extended forms of oxytocin, such as oxytocin-Gly-Lys-Arg (OT-GKR), a prohormone of oxytocin. In studies with Wistar rats, while oxytocin (10 μmol/kg) was found to increase urine outflow by 40% and sodium excretion by 47%, OT-GKR at the same concentration induced the opposite effect. endocrine-abstracts.org It led to a 50% decrease in diuresis, a 50% reduction in sodium excretion, and a 42% decrease in potassium excretion. endocrine-abstracts.org This suggests that OT-GKR modulates renal function, at least in part, through the vasopressin V2 receptor (V2R), as the antidiuretic effect of OT-GKR was not affected by an oxytocin antagonist. endocrine-abstracts.org

Further studies on other oxytocin analogs have also demonstrated altered renal activity. For instance, analogs such as [7-glycine]oxytocin and [1-beta-mercaptopropionic acid,7-glycine]oxytocin have been shown to possess significantly diminished antidiuretic and pressor activities relative to oxytocin, while retaining high uterotonic activity. nih.gov

Table 1: Effects of Oxytocin and its Analogs on Renal Function in Rats

| Compound | Effect on Diuresis (Urine Outflow) | Effect on Natriuresis (Sodium Excretion) | Effect on Kaliuresis (Potassium Excretion) | Receptor Target |

|---|---|---|---|---|

| Oxytocin | Increase (40%) | Increase (47%) | Not specified | OTR |

| Oxytocin-Gly-Lys-Arg (OT-GKR) | Decrease (50%) | Decrease (50%) | Decrease (42%) | V2R |

| [7-glycine]oxytocin | Negligible | Not specified | Not specified | OTR |

| [1-beta-mercaptopropionic acid,7-glycine]oxytocin | Very low activity | Not specified | Not specified | OTR |

Heart

The cardiovascular system is another important peripheral target for oxytocin and its analogs. Oxytocin receptors are expressed in the heart and blood vessels, and their activation can lead to a range of effects, including vasodilation, reduction of inflammation, and cardioprotection. nih.govnih.gov

Carbetocin (B549339), a synthetic analog of oxytocin, has been studied for its cardiovascular effects. In a randomized study of healthy pregnant women undergoing cesarean section, both oxytocin and carbetocin were found to have similar vasodilatory and hypotensive effects. researchgate.netlu.se However, oxytocin, but not carbetocin, caused a transient decrease in heart rate at one minute post-administration and a sustained decrease in cardiac left ventricular ejection time. researchgate.netlu.se These differences may be attributable to variations in their signaling pathways through oxytocin and vasopressin receptors. researchgate.net

Extended forms of oxytocin, such as OT-GKR, are also implicated in cardiac physiology. This precursor has been found in abundance in the fetal mouse heart and has demonstrated the ability to generate cardiomyocytes from various types of stem cells, suggesting a role in cardiac development and regeneration. nih.gov

Table 2: Comparative Cardiovascular Effects of Oxytocin and Carbetocin

| Cardiovascular Parameter | Oxytocin Effect | Carbetocin Effect |

|---|---|---|

| Vasodilation | Present | Present |

| Hypotension | Present | Present |

| Heart Rate (at 1 min) | Transient decrease | No significant change |

| Cardiac Left Ventricular Ejection Time | Sustained decrease | No significant change |

Thymus

The thymus gland, a central organ of the immune system, also expresses oxytocin and its receptors, pointing to a role for oxytocin in immunomodulation. nih.gov The presence of oxytocin and neurophysin in the human thymus, with a molar ratio similar to that in the hypothalamo-neurohypophyseal system, suggests local synthesis of the peptide. nih.gov

Oxytocin receptors are found on T-cell subsets within the thymus. nih.gov The interaction of oxytocin with these receptors appears to be involved in the processes of T-cell maturation and differentiation. The use of an oxytocin receptor antagonist provides insight into this role. In fetal thymic organ cultures, the OTR antagonist d[D-Tyr(Et)2, Thr4]OVT was shown to increase the early apoptosis of CD8 cells. nih.gov This finding suggests that endogenous oxytocin in the thymus provides a survival signal to developing T-cells.

Table 3: Effect of an Oxytocin Analog on Thymic Cells

| Compound | Cell Type | Observed Effect |

|---|---|---|

| d[D-Tyr(Et)2, Thr4]OVT (OTR Antagonist) | CD8 Cells (in fetal thymic organ culture) | Increased early apoptosis |

Methodological Considerations and Analytical Advancements in Oxytocin, Glynh2 10 Research

Analytical Techniques for Quantitative Determination in Biological Matrices

Quantitative analysis of oxytocin (B344502) in complex biological samples like plasma, saliva, urine, and tissue culture media presents significant challenges due to its low concentrations and the presence of interfering substances. nih.govarizona.edu A variety of analytical methods have been developed to address these challenges, primarily focusing on immunoassays and chromatography. iaea.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of oxytocin, particularly in pharmaceutical formulations and, with increased sophistication, in biological matrices. iaea.orguni-luebeck.de The versatility of HPLC allows for its coupling with various detectors, enhancing selectivity and sensitivity.

The development of a reliable HPLC method involves optimizing several parameters, including the column type, mobile phase composition, and flow rate. Reversed-phase columns, such as C8 and C18, are commonly employed. unm.edu Isocratic elution, which uses a constant mobile phase composition, can provide simple and rapid analysis, while gradient elution, where the mobile phase composition changes over time, is often necessary to separate oxytocin from complex matrix components or related impurities. nih.gov

Validation of HPLC methods is performed according to international guidelines to ensure they are fit for purpose. Key validation parameters include:

Specificity: The ability to accurately measure oxytocin in the presence of other components. nih.gov

Linearity: The production of results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-day precision). uni-luebeck.de

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. uni-luebeck.de

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. uni-luebeck.deunm.edu

Detectors commonly coupled with HPLC for oxytocin analysis include UV detectors, typically set at a wavelength of 220 nm, and electrochemical detectors like coulometric detectors, which can offer high sensitivity. nih.govyoutube.com For instance, an HPLC method with coulometric detection achieved a lower limit of detection of 40 pg (40 fmol) for oxytocin in culture media supernatants. youtube.com The combination of HPLC with mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity, making it suitable for trace-level detection in complex food matrices. researchgate.net

Below is a table summarizing various validated HPLC methods for oxytocin determination.

Interactive Table: Selected HPLC Methods for Oxytocin Determination| Column | Mobile Phase | Detector | Key Validation Parameters | Application | Reference |

|---|---|---|---|---|---|

| C8 | Acetonitrile and 0.05 M potassium dihydrogen orthophosphate buffer (20:80, v/v), pH 7.0 | UV (220 nm) | LLOQ: 0.0075 USP units/mL; Linearity: 0.0075–0.9 USP units/mL | Ringer's Lactate Solution | unm.edu |

| Phenyl hexyl (250mm x 4.6mm, 5µm) | Acetonitrile and 0.03 M phosphate (B84403) buffer (21:79), pH 3.5 | PDA (197 nm) | Linearity: 0.5-2.5 µg/ml; Recovery: 99-101% | Milk | escholarship.org |

| C18 | Isocratic elution | Coulometric | LOD: 40 pg (40 fmol) | Culture Media Supernatants | youtube.com |

| Waters Acquity CSH C18 (50mm x 2.1mm, 1.7µ) | Gradient with 0.1% Trifluoroacetic acid and Acetonitrile | UV (220 nm) | Retention Time: ~3 minutes | Bulk Drug and Injectable Dosage Form | nih.gov |

| Reversed-phase C18 | Gradient with acidified methanol | Mass Spectrometry (MS/MS) | Recoveries: 70%–115%; RSD <11% | Food Matrices (Milk, Fruits, Vegetables) | researchgate.net |

For detecting the very low concentrations of oxytocin typically found in biological fluids, immunoassays such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are frequently employed due to their high sensitivity. iaea.org

Radioimmunoassay (RIA) utilizes a radiolabeled form of oxytocin (e.g., labeled with ¹²⁵I) to compete with the unlabeled oxytocin in the sample for a limited number of antibody binding sites. By measuring the radioactivity of the bound antigen, the concentration of oxytocin in the sample can be determined. RIA methods have been developed to measure oxytocin in both plasma and urine, with a minimum detectable level in urine reported as 0.2 µU/ml. biorxiv.org However, in some applications, such as measuring basal plasma levels, RIA may lack sufficient sensitivity, with many samples falling below the limit of detection.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method that generally employs a competitive format for oxytocin measurement. In a typical competitive ELISA, a microtiter plate is coated with a capture antibody. Standards or samples are added along with a fixed amount of enzyme-conjugated oxytocin. The sample oxytocin and the enzyme-conjugated oxytocin compete for binding to the antibody. After a washing step, a substrate is added, which reacts with the enzyme to produce a measurable signal (e.g., color). The intensity of the signal is inversely proportional to the concentration of oxytocin in the sample. nih.gov

A critical consideration for both RIA and ELISA is the potential for interference from other molecules in the biological matrix, which can lead to inaccurate results. nih.gov Therefore, sample preparation, often involving a solid-phase extraction (SPE) step, is strongly recommended to remove these interfering factors and improve assay specificity. nih.govarizona.edu Direct measurement in unextracted plasma using some ELISA kits has been shown to yield results that are orders of magnitude higher than those from extracted samples and show no correlation. nih.gov

The table below compares features of commercially available oxytocin ELISA kits.

Interactive Table: Comparison of Commercial Oxytocin ELISA Kits| Kit/Provider | Assay Type | Sample Types | Sensitivity / Detection Range | Key Feature | Reference |

|---|---|---|---|---|---|

| Arbor Assays (K048-H) | Competitive ELISA | Serum, Plasma, Saliva, Milk, Tissue Culture Media | Sensitivity: 17.0 pg/mL; LLD: 22.9 pg/mL | Measures oxytocin in a variety of species | nih.gov |

| Enzo Life Sciences (ADI-900-153A) | Competitive ELISA | Plasma, Serum, Saliva, Urine, Tissue Extracts | Sensitivity: 15 pg/mL | Manufacturer strongly recommends sample extraction | nih.govyoutube.com |

| Abcam (ab133050) | Competitive ELISA | CSF, Saliva, Urine, Plasma, Serum, Milk, etc. | Sensitivity: ≤ 15 pg/mL; Range: 15.6 - 1000 pg/mL | Uses an alkaline phosphatase (AP) conjugate | nih.gov |

| Antibodies.com (A74919) | Competitive ELISA | Serum, plasma, tissue homogenates, other biological fluids | Detection Limit: 9.375 pg/ml; Range: 15.625-1000 pg/ml | Pre-coated plate with oxytocin antigen |

Strategies for Assessing Immunoreactivity and Cross-Reactivity of Precursor Intermediates

A major challenge in the immunoassay of oxytocin is ensuring that the antibody specifically recognizes intact oxytocin and not its precursor intermediates, metabolites, or other structurally similar peptides. arizona.edu The presence of immunoreactive products other than oxytocin can lead to a significant overestimation of its concentration.

Several strategies are employed to assess and mitigate these issues:

Use of Knockout Models: A definitive strategy for validating assay specificity involves using biological samples from oxytocin knockout (KO) animals. In theory, samples from KO mice should have no circulating oxytocin. If an assay measures a signal in these samples, it indicates interference from non-target molecules. Studies have shown that while some unextracted samples from KO mice show significant false-positive signals, a proper extraction method can reduce this interference, with levels in KO samples falling below the limit of detection. arizona.eduyoutube.com

Epitope Mapping and Cross-Reactivity Testing: This strategy involves identifying the specific part of the oxytocin molecule (the epitope) that the antibody binds to. This can be done by testing the antibody's binding to an array of synthetic peptide fragments derived from the oxytocin prepropeptide. youtube.com Once the epitope is known, the antibody's cross-reactivity with known oxytocin fragments and related peptides (like vasopressin, mesotocin, and isotocin) can be quantified. For example, one study found that an antibody exhibited considerable cross-reactivity (0.5–52%) with three biologically active fragments of oxytocin that share the core epitope. youtube.com

Chromatographic Fractionation: This involves separating components of a biological sample using techniques like HPLC before performing the immunoassay on the collected fractions. This allows for the identification of different immunoreactive peaks, confirming whether the measured immunoreactivity corresponds to authentic oxytocin or other substances.

Solid-Phase Extraction (SPE): As a sample preparation technique, SPE is crucial for removing interfering substances. Different SPE methods can be tested for their efficiency in retaining oxytocin while eliminating cross-reactive compounds. For instance, a mixed-mode cation-exchange SPE method was shown to be more effective at removing interfering fragments than a standard reversed-phase SPE. youtube.com

Techniques for Determining Radiochemical Purity in Labeled Derivatives

In research involving radiolabeled oxytocin derivatives, such as those used in receptor binding studies, autoradiography, or as tracers in immunoassays, it is essential to determine the radiochemical purity. researchgate.net Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. nih.gov

Several chromatographic techniques are used for this purpose:

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a primary method for determining radiochemical purity. The system consists of a standard HPLC coupled with a radioactivity detector. The method must be specific enough to separate the intact radiolabeled compound from potential radiochemical impurities, such as degradation products or unreacted radioisotopes (e.g., free [¹²⁵I]-iodide). nih.gov The radiochemical purity is calculated by integrating the areas under the respective radioactivity peaks. nih.gov

Thin-Layer Chromatography (TLC): TLC is another common method used for purity assessment. A small amount of the radiolabeled compound is spotted onto a TLC plate, which is then developed in a suitable solvent system. The separation of the desired compound from impurities is visualized and quantified using a radio-TLC scanner. nih.gov

Fraction Collection: To independently verify the accuracy of a radio-HPLC purity measurement, fractions of the eluate from the HPLC column can be collected at specific time intervals. The radioactivity in each fraction is then measured using a gamma counter or liquid scintillation counter. This allows for a reconstruction of the chromatogram and an independent calculation of radiochemical purity. nih.gov

These quality control tests are crucial to ensure that the observed biological or binding effects are attributable to the specific radiolabeled derivative and not to radiochemical contaminants. nih.gov Studies quantifying [¹²⁵I]-radiolabeled oxytocin, for example, rely on these techniques to ensure the integrity of the tracer before performing experiments like gamma counting and autoradiography in tissues. researchgate.net

Bioassays for Functional Evaluation of Oxytocin Precursor Activity

While chemical and immunoassays quantify the presence of a peptide, bioassays measure its biological activity. They are essential for the functional evaluation of oxytocin, its analogs, and potential precursors. Pharmacopoeial methods have traditionally relied on bioassays to determine the potency of oxytocin preparations.

Commonly used bioassays for oxytocin-like activity include:

Isolated Rat Uterus Contraction Assay: This classic bioassay measures the ability of a compound to induce contractions in isolated uterine smooth muscle from a rat, typically one pre-treated with estrogen to increase sensitivity. The response is compared to that produced by a standard oxytocin preparation.

Avian Vasodepressor Assay: This in vivo assay measures the transient fall in blood pressure (vasodepressor effect) in chickens following intravenous administration of the test substance. This effect is a characteristic activity of oxytocin and its analogs.

Milk Ejection Assay: This assay can be performed in anesthetized lactating rats by measuring the increase in intramammary pressure, which is indicative of the contraction of myoepithelial cells surrounding the mammary alveoli.

These bioassays are crucial for structure-activity relationship studies of synthetic oxytocin analogs and potential precursors. For example, they can determine if a modification to the oxytocin molecule enhances or diminishes its characteristic biological activities. While physicochemical methods like HPLC are now more common for routine quantification due to their precision and convenience, bioassays remain the gold standard for confirming functional activity. Studies have shown a high correlation between potency values determined by HPLC and those obtained from biological methods.

The table below presents biofunctional data for synthetic oxytocin analogs, demonstrating how bioassays are used to evaluate activity.

Interactive Table: Biofunctional Activity of Oxytocin Analogs| Compound | Uterotonic Activity (units/mg) | Avian Vasodepressor Activity (units/mg) | Antidiuretic Activity (units/mg) | Pressor Activity (units/mg) | Reference |

|---|---|---|---|---|---|

| Deamino-[8-N-methylleucine]oxytocin | 48 ± 7 | 33 ± 5 | 3.15 ± 1.5 | Not Reported | |

| Deamino-[8-alpha-hydroxyisocaproic acid]oxytocin | 134 ± 12 | 31 ± 3 | 9.6 ± 3.0 | 0.26 ± 0.02 |

Future Directions and Emerging Research Avenues for Oxytocin, Glynh2 10

Comprehensive Characterization of the Biological Activity Spectrum of Oxytocin (B344502), GlyNH2(10)-

While mature, amidated oxytocin is well-studied, the biological functions of its C-terminally extended precursors, including oxytocin-Gly-Lys-Arg and oxytocin-Gly, remain largely enigmatic. Research indicates that the amidation at the C-terminus, which converts these precursors into the final oxytocin molecule, is crucial for full biological activity at the known oxytocin receptor. nih.govnih.gov However, this does not preclude the possibility that these extended forms possess their own unique biological activity spectrum.

Elucidation of Specific Cellular and Molecular Mechanisms Mediated by Oxytocin Precursor Intermediates

Understanding the precise cellular and molecular actions of oxytocin precursors is a critical frontier. Mature oxytocin primarily signals through the G-protein coupled oxytocin receptor (OXTR), leading to the activation of phospholipase C and subsequent downstream pathways involving calcium mobilization and protein kinase C. physiology.orgnih.govnih.gov A key research question is whether precursor intermediates like Oxytocin, GlyNH2(10)- engage this same pathway, and if so, with what efficiency.

Research suggests that the processing of the oxytocin prohormone occurs within neurosecretory granules. nih.gov It is possible that intermediate forms bind to neurophysin I, the carrier protein for oxytocin, and that this interaction influences their processing and potential activity. nih.govwikipedia.org Future studies should employ advanced cell biology techniques to trace the intracellular fate of these precursors and determine if they trigger distinct signaling cascades. For instance, do they modulate gene expression differently than mature oxytocin? Do they influence cellular processes like proliferation or differentiation in specific tissues where they might accumulate? nih.gov Answering these questions will clarify whether these molecules are simply intermediates or if they function as distinct signaling entities.

Development of Highly Targeted Analytical Assays for Distinct Oxytocin Precursors and Metabolites

A significant hurdle in understanding the roles of oxytocin precursors is the difficulty in accurately and specifically measuring them in biological samples. nih.gov Traditional immunoassays (like ELISA and RIA) for oxytocin often suffer from a lack of specificity, potentially cross-reacting with precursors and metabolites, leading to conflicting and unreliable results. nih.govnih.govresearchgate.net

The development of highly targeted analytical assays is therefore paramount. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) offer the necessary specificity and sensitivity to distinguish between mature oxytocin and its various precursor and metabolite forms. nih.govnih.govlcms.cz Researchers have been working to optimize LC-MS protocols to achieve the low limits of quantification needed to measure endogenous levels in plasma, saliva, and urine. nih.govnih.govlcms.cz

Future efforts should focus on:

Creating specific antibodies for immunoassays that can differentiate between amidated oxytocin and its C-terminally extended forms. nih.govnih.gov

Synthesizing stable isotope-labeled internal standards for each specific precursor to improve the accuracy of mass spectrometry-based quantification.

Validating these new assays across different biological matrices and in various physiological and pathological conditions. nih.govresearchgate.net

These advancements will enable researchers to accurately map the distribution and dynamics of each component of the oxytocin system.

Advanced Investigations into the Physiological Regulation and Dysregulation of Oxytocin Precursor Processing

The conversion of the oxytocin prohormone into its mature, active form is a tightly regulated multi-step enzymatic process. nih.gov This process involves endoproteases that cleave the precursor protein and a crucial final amidation step catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM). nih.gov The activity of these enzymes is a key control point in the production of bioactive oxytocin.

Future research must delve deeper into the factors that regulate this processing pathway. This includes identifying the specific transcription factors and signaling molecules that control the expression and activity of processing enzymes like PAM and carboxypeptidase B. nih.govphysiology.org Investigations should also explore how this regulation changes across different tissues (e.g., hypothalamus, corpus luteum, uterus) and under various physiological conditions like pregnancy, lactation, and stress. nih.govnih.govteachmephysiology.com

Furthermore, understanding the dysregulation of this process is critical. Inefficient or incomplete processing could lead to an altered ratio of precursors to mature oxytocin, which may be implicated in various pathological states. nih.govnih.gov For example, studies in fetal rats have shown that pro-oxytocin processing is inefficient, leading to an accumulation of C-terminally extended, unamidated forms. nih.gov Investigating whether similar dysregulation occurs in human disorders associated with the oxytocin system, such as depression or autism spectrum disorder, is a promising avenue for research. nih.govnih.gov

Integration of Systems Biology and Omics Approaches to Understand the Broader Oxytocin Precursor System

To gain a holistic understanding of the oxytocin system, including its precursors, it is essential to move beyond single-molecule studies and embrace systems-level approaches. Integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex interplay of molecules within the oxytocin pathway and its connections to other biological networks. nih.govqiagenbioinformatics.commdpi.com

Future research directions include:

Targeted Proteomics: Developing methods to simultaneously quantify the entire family of oxytocin-related peptides, from the prohormone to various processed intermediates and metabolites, in different tissues and biofluids. nih.gov

Metabolomics: Identifying metabolites that are significantly altered in response to changes in the levels of specific oxytocin precursors, which could reveal novel downstream effects. nih.gov

Pathway Analysis: Using bioinformatics tools to integrate multi-omics datasets and construct comprehensive network models of the oxytocin system. qiagenbioinformatics.commdpi.comgenome.jp This can help identify novel regulatory hubs, feedback loops, and crosstalk with other signaling pathways, such as the hypothalamic-pituitary-adrenal (HPA) axis or dopaminergic reward systems. nih.gov

By combining these high-throughput technologies, researchers can map the intricate molecular landscape governed by the oxytocin precursor system, paving the way for a more complete understanding of its role in health and disease.

Data Tables

Table 1: Key Enzymes in Oxytocin Precursor Processing

| Enzyme | Function | Cofactor(s) | Optimal pH | Reference(s) |

|---|---|---|---|---|

| Carboxypeptidase B-like enzyme | Sequentially removes C-terminal basic residues (Lys, Arg) from oxytocinyl-GKR. | Cobalt (activator) | 5.5 - 6.0 | nih.gov |

Table 2: Analytical Techniques for Oxytocin and Related Peptides

| Technique | Principle | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a specific antibody. | High sensitivity. | Use of hazardous radioactive material, potential for cross-reactivity. | nih.govnih.gov |